molecular formula C19H21NO2 B12446082 1-Benzhydrylpiperidine-3-carboxylic acid CAS No. 770691-52-6

1-Benzhydrylpiperidine-3-carboxylic acid

Cat. No.: B12446082
CAS No.: 770691-52-6
M. Wt: 295.4 g/mol
InChI Key: DSGNBFPMVZOXDE-UHFFFAOYSA-N
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Description

1-Benzhydrylpiperidine-3-carboxylic acid is an organic compound that belongs to the class of piperidine carboxylic acids It is characterized by the presence of a benzhydryl group attached to the piperidine ring, which is further substituted with a carboxylic acid group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzhydrylpiperidine-3-carboxylic acid can be achieved through several synthetic routesThis can be accomplished through carboxylation reactions using carbon dioxide or other carboxylating agents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1-Benzhydrylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

1-Benzhydrylpiperidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzhydrylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzhydrylpiperidine-3-carboxylic acid is unique due to the presence of the benzhydryl group, which imparts specific chemical and biological properties.

Properties

CAS No.

770691-52-6

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

1-benzhydrylpiperidine-3-carboxylic acid

InChI

InChI=1S/C19H21NO2/c21-19(22)17-12-7-13-20(14-17)18(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-6,8-11,17-18H,7,12-14H2,(H,21,22)

InChI Key

DSGNBFPMVZOXDE-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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